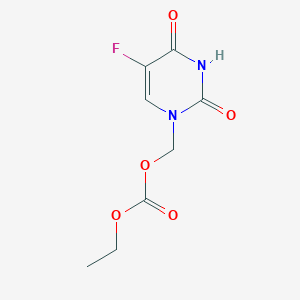

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (5-fluoro-2,4-dioxopyrimidin-1-yl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O5/c1-2-15-8(14)16-4-11-3-5(9)6(12)10-7(11)13/h3H,2,4H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNSALZTBBAMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCN1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879406 | |

| Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106206-96-6 | |

| Record name | 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106206966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxycarbonyloxymethyl 5 Fluorouracil and Chemically Modified Derivatives

Chemical Synthesis Pathways of the Prodrug and Related Analogues

The synthesis of 1-(alkoxycarbonyloxymethyl)-5-fluorouracil derivatives, including the specific compound 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil, is achieved through targeted chemical reactions designed to modify the N1 position of the 5-fluorouracil (B62378) ring. A general approach for synthesizing the closely related 1-alkylcarbonyloxymethyl (1-ACOM) prodrugs of 5-FU has been established and provides a basis for the synthesis of the title compound. nih.govcapes.gov.br This methodology typically involves the reaction of 5-fluorouracil with an appropriate alkylating agent, such as an alkylcarbonyloxymethyl halide.

For the synthesis of 3-alkylcarbonyloxymethyl derivatives, 1-ethyloxycarbonyl-5-fluorouracil has been utilized as a starting material. researchgate.net In this process, the N1 position is protected by the ethoxycarbonyl group, allowing for selective alkylation at the N3 position. The synthesis of the N1-substituted starting material itself, while not explicitly detailed in this context, would logically proceed via the reaction of 5-fluorouracil with a suitable reagent like ethyl chloroformate or a similar electrophile under basic conditions to facilitate N-acylation.

A plausible synthetic route for 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil involves the direct N-alkylation of 5-fluorouracil. This reaction would utilize an electrophilic species such as chloromethyl ethyl carbonate. The reaction is typically carried out in the presence of a base to deprotonate the N1 position of the 5-FU ring, thereby increasing its nucleophilicity and facilitating the attack on the chloromethyl reagent. The choice of solvent and base is critical to optimize the yield and minimize side reactions, such as alkylation at the N3 position.

Design Principles for N1-Substituted 5-Fluorouracil Prodrugs

The primary goal behind the design of N1-substituted 5-FU prodrugs is to overcome the limitations associated with the parent drug, 5-fluorouracil. These limitations include a short plasma half-life, non-specific toxicity, and the development of drug resistance. derpharmachemica.com The strategic placement of a substituent at the N1 position of the pyrimidine (B1678525) ring is a key approach to modulate the drug's physicochemical and pharmacological properties.

Another critical design principle is the protection of 5-FU from premature metabolic degradation. The N1 position is crucial for the recognition of 5-FU by the catabolic enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which rapidly breaks down the drug in the body. By masking the N1 position, the prodrug is rendered a poor substrate for DPD, thereby prolonging its circulation time and increasing its bioavailability.

Finally, the linker connecting the substituent to the N1 position must be designed for controlled cleavage in the target tissue, releasing the active 5-FU. This cleavage is typically enzymatic (e.g., by esterases) or chemical, ensuring that the parent drug is liberated at the site of action. The 1-alkylcarbonyloxymethyl linkage is designed to be susceptible to esterase-mediated hydrolysis to release 5-FU, formaldehyde, and the corresponding carboxylic acid.

Table 1: Physicochemical Properties of 1-Alkylcarbonyloxymethyl-5-FU (1-ACOM-5-FU) Prodrugs This interactive table presents data on the solubility of various 1-ACOM-5-FU prodrugs in different solvents, illustrating the impact of N1-substitution on the compound's properties as discussed in the text.

| Prodrug (Alkyl Group) | Solubility in Isopropyl Myristate (mg/mL) | Solubility in pH 4.0 Buffer (mg/mL) |

|---|---|---|

| 5-Fluorouracil (Parent Drug) | 0.08 | 11.2 |

| Acetyl (C1) | 5.0 | 14.1 |

| Propionyl (C2) | 10.4 | 19.3 |

| Butyryl (C3) | 26.3 | 8.8 |

| Hexanoyl (C5) | 126.0 | 0.8 |

| Octanoyl (C7) | >300 | 0.1 |

| Decanoyl (C9) | >300 | <0.1 |

Data sourced from Sloan, K. B., et al. (1998). nih.gov

Exploration of Novel Derivatization Strategies for Enhanced Biological Properties

Beyond simple N1-substitution, researchers are exploring more complex derivatization strategies to further enhance the biological properties of 5-FU. A leading strategy in this area is the development of mutual prodrugs. nih.gov A mutual prodrug is a single chemical entity that links two different active drugs together. nih.gov Upon administration, this conjugate is designed to be cleaved, releasing both drugs at the target site. This approach offers the potential for synergistic effects, reduced toxicity, and overcoming drug resistance mechanisms. researchgate.net

Academic Approaches to Mutual Prodrug Design Incorporating 5-FU Moieties

Academic research has yielded a variety of 5-FU-based mutual prodrugs, demonstrating the versatility of this approach. nih.govnih.gov These efforts often involve conjugating 5-FU with another therapeutic agent through a linker that is designed to be cleaved under specific physiological conditions.

One prominent area of investigation is the combination of 5-FU with other anticancer agents. For example, mutual prodrugs of 5-FU and ubenimex, an aminopeptidase (B13392206) N inhibitor, have been synthesized. nih.gov The resulting conjugate, BC-01, linked the two molecules via a hydroxymethyl group. nih.gov This mutual prodrug demonstrated potent anticancer and anti-metastasis effects with reduced cytotoxicity towards healthy cells compared to 5-FU alone. nih.gov

Another approach involves creating hybrids of 5-FU with natural products known for their anticancer properties. Conjugates of 5-FU and parthenolide (B1678480) (PTL), a sesquiterpene lactone, have been developed. Many of these hybrids showed increased cytotoxicity against both 5-FU-sensitive and 5-FU-resistant hepatocellular carcinoma cell lines when compared to the parent compounds. nih.gov

The design of linkers is a critical aspect of these mutual prodrugs. Various cleavable spacers, such as carbamate (B1207046), succinyl, and glutaryl linkers, are employed to ensure the timely release of both active moieties. nih.gov For example, in the development of "fuplatins," mutual prodrugs of 5-FU and platinum (IV) complexes, succinyl or glutaryl linkers were used to connect the two drug precursors. nih.gov

Table 2: In Vitro Cytotoxicity of 5-FU Mutual Prodrugs Against Cancer Cell Lines This interactive table summarizes the biological activity (IC50 values) of selected 5-FU mutual prodrugs, comparing their efficacy to the parent drug 5-FU, as discussed in the text.

| Compound | Partner Drug | Cancer Cell Line | IC50 (µM) of Mutual Prodrug | IC50 (µM) of 5-FU |

|---|---|---|---|---|

| BC-01 | Ubenimex | SGC-7901 (Gastric) | 4.35 | 16.52 |

| 13a | Parthenolide (PTL) | Bel-7402/5-FU (Resistant Liver) | 0.8 | 39.8 |

| 12a | Oxaliplatin (B1677828) | HCT-116 (Colon) | 0.13 | 7.56 |

Data sourced from Prezzavento, O., et al. (2021). nih.govnih.gov

These academic explorations into mutual prodrugs highlight a sophisticated strategy to enhance the therapeutic potential of 5-fluorouracil. By combining it with other synergistic agents in a single molecule, researchers aim to create more effective and targeted cancer therapies.

Bioconversion and Enzymatic Activation of 1 Ethoxycarbonyloxymethyl 5 Fluorouracil in Biological Systems

Intracellular Enzymatic Hydrolysis Mechanisms Leading to 5-FU Release

The primary pathway for the bioactivation of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is initiated by enzymatic hydrolysis. Given the compound's chemical structure, which features a cleavable ester group, this transformation is predominantly mediated by a class of ubiquitous enzymes known as carboxylesterases (CES). nih.govnih.gov Carboxylesterases are phase I drug-metabolizing enzymes that catalyze the hydrolysis of a wide array of compounds containing ester, amide, and thioester linkages. nih.govaacrjournals.org

The process occurs as follows:

The prodrug, 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil, serves as a substrate for carboxylesterases.

These enzymes, particularly the human isozymes CES1 and CES2, which are highly expressed in metabolic centers like the liver and the gastrointestinal tract, recognize and cleave the ester bond. aacrjournals.org

This hydrolytic cleavage releases the active parent drug, 5-fluorouracil (B62378), along with byproducts derived from the ethoxycarbonyloxymethyl promoiety (ethanol, carbon dioxide, and formaldehyde).

This enzyme-mediated approach allows for a more controlled and site-specific release of 5-FU compared to simple chemical degradation. The expression levels of carboxylesterases in cancer cells can confer sensitivity to such ester-based prodrugs, as the enzyme facilitates the continuous intracellular generation of the active drug. aacrjournals.org

Non-Enzymatic Chemical Transformation Pathways in Physiologically Relevant Environments

In addition to enzymatic action, 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil has the potential to undergo non-enzymatic chemical transformation. Acyloxymethyl esters are known to be chemically labile, and studies on related 1-Alkylcarbonyl-5-fluorouracil derivatives have shown that they hydrolyze rapidly in buffer solutions at a physiologically relevant pH of 7.1. researchgate.net

Characterization of Endogenous Enzymes Governing Prodrug-to-Active Drug Conversion

The conversion of the prodrug 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil into its ultimate, active cytotoxic forms is governed by a sequence of endogenous enzymes.

The initial and rate-limiting step for the prodrug itself is hydrolysis by Carboxylesterases (CES) , which liberates 5-fluorouracil. nih.govaacrjournals.org

Following this release, the now-free 5-FU must be further metabolized, or "activated," into various fluoronucleotides to exert its therapeutic effect. The enzymes responsible for this second stage of activation are critical determinants of the drug's efficacy. These key enzymes include orotate (B1227488) phosphoribosyltransferase, uridine (B1682114) phosphorylase, uridine kinase, and thymidine (B127349) phosphorylase. nih.gov The levels of these enzymes in tumor tissues can significantly influence the response to 5-FU-based therapies. nih.gov

Once 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is hydrolyzed to 5-FU, several enzymatic pathways are responsible for its conversion into active metabolites that disrupt DNA and RNA synthesis.

Carboxylesterases (CES): These enzymes are responsible for the initial activation step: the hydrolysis of the prodrug to release 5-FU. Humans have two major isozymes, CES1 and CES2, which differ in their tissue distribution and substrate specificity. aacrjournals.org Their action is the gateway to all subsequent activation pathways.

| Enzyme Family | Primary Location(s) | Key Function in Prodrug Activation |

| Carboxylesterase 1 (CES1) | Liver, kidney, lung, macrophages aacrjournals.org | Hydrolyzes a variety of ester-containing drugs. nih.gov |

| Carboxylesterase 2 (CES2) | Intestine, kidney, liver aacrjournals.org | Key enzyme in the activation of several anticancer ester and carbamate (B1207046) prodrugs like irinotecan (B1672180) and capecitabine. nih.govpsu.edu |

Orotate Phosphoribosyltransferase (OPRT): This enzyme provides the most direct route of 5-FU activation. It catalyzes the conversion of 5-FU directly to 5-fluorouridine (B13573) monophosphate (FUMP) using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a cofactor. OPRT is considered a key enzyme, and its expression level in tumors has been correlated with the clinical response to 5-FU-based chemotherapy.

Uridine Phosphorylase (UP) and Uridine Kinase (UK): This is a two-step pathway. First, uridine phosphorylase converts 5-FU to 5-fluorouridine (FUR). Subsequently, uridine kinase phosphorylates FUR to form FUMP. The activity of these enzymes can be significantly higher in tumor tissues compared to normal tissues, contributing to the drug's selectivity.

Thymidine Phosphorylase (TP): This enzyme converts 5-FU into 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). FUDR is then phosphorylated by thymidine kinase (TK) to produce 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. TP levels are often higher in tumor tissues compared to adjacent normal tissues.

Cytidine Deaminase: This enzyme is crucial in the activation cascade of certain other fluoropyrimidine prodrugs, such as capecitabine, where it converts 5'-deoxy-5-fluorocytidine (B193531) to 5'-deoxy-5-fluorouridine. psu.edu It is not directly involved in the hydrolysis of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil or the subsequent metabolism of the released 5-FU.

The following table summarizes the primary enzymes involved in the activation of 5-FU after its release from the prodrug.

| Enzyme | Substrate | Product | Significance in 5-FU Pathway |

|---|---|---|---|

| Orotate Phosphoribosyltransferase (OPRT) | 5-Fluorouracil (5-FU) | 5-Fluorouridine monophosphate (FUMP) | Direct, one-step activation of 5-FU. Key predictor of treatment response. |

| Uridine Phosphorylase (UP) | 5-Fluorouracil (5-FU) | 5-Fluorouridine (FUR) | First step in a two-step activation pathway. Often elevated in tumor tissue. |

| Uridine Kinase (UK) | 5-Fluorouridine (FUR) | 5-Fluorouridine monophosphate (FUMP) | Second step in the UP/UK pathway, completing the conversion to an active nucleotide. |

| Thymidine Phosphorylase (TP) | 5-Fluorouracil (5-FU) | 5-Fluoro-2'-deoxyuridine (FUDR) | Initiates the pathway leading to the formation of FdUMP, a potent inhibitor of DNA synthesis. |

Molecular and Cellular Mechanisms of Action Mediated by 5 Fluorouracil

Thymidylate Synthase (TS) Inhibition by Fluorodeoxyuridine Monophosphate (FdUMP)

A primary and classical mechanism of 5-FU's cytotoxicity is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides required for DNA replication. nih.govwikipedia.orgnih.gov

The active metabolite FdUMP is a structural analog of the natural TS substrate, deoxyuridine monophosphate (dUMP). calis.edu.cnresearchgate.net FdUMP binds to the nucleotide-binding site of TS. calis.edu.cnresearchgate.net This binding is stabilized by the presence of the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), leading to the formation of a stable and inactive ternary complex composed of TS, FdUMP, and CH2THF. calis.edu.cnresearchgate.netnih.govnih.gov The formation of this covalent complex effectively blocks the normal catalytic function of TS, which is to methylate dUMP to form deoxythymidine monophosphate (dTMP). calis.edu.cnwikipedia.orgresearchgate.net

The inhibition of TS leads to a depletion of the intracellular pool of dTMP, and consequently, deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis. calis.edu.cnnih.gov This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU, as rapidly dividing cancer cells are unable to replicate their DNA and undergo cell cycle arrest and apoptosis. wikipedia.orgnih.gov The depletion of dTTP also leads to an imbalance in the deoxynucleotide pools, including an increase in deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, further contributing to DNA damage. nih.govresearchgate.net

| Component | Role | Reference |

|---|---|---|

| 5-Fluorouracil (B62378) (5-FU) | Prodrug that is converted to active metabolites. | calis.edu.cn |

| Fluorodeoxyuridine Monophosphate (FdUMP) | Active metabolite that directly inhibits Thymidylate Synthase. | calis.edu.cnnih.govnih.gov |

| Thymidylate Synthase (TS) | Enzyme responsible for dTMP synthesis, the target of FdUMP. | wikipedia.orgnih.govnih.gov |

| 5,10-Methylenetetrahydrofolate (CH2THF) | Cofactor that stabilizes the inhibitory complex. | calis.edu.cnresearchgate.netnih.gov |

| Ternary Complex (TS-FdUMP-CH2THF) | The stable, inactive complex that prevents DNA precursor synthesis. | calis.edu.cnresearchgate.netnih.gov |

Fluoronucleotide Incorporation into Cellular Macromolecules

Beyond the inhibition of TS, the cytotoxicity of 5-FU is also mediated by the incorporation of its fluorinated metabolites into RNA and DNA, leading to dysfunction of these critical macromolecules. calis.edu.cnnih.goviiarjournals.org

The third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA in place of deoxythymidine triphosphate (dTTP) by DNA polymerases. calis.edu.cnnih.govresearchgate.netnih.gov The presence of 5-FU in the DNA structure can lead to DNA fragmentation and damage. iiarjournals.orgresearchgate.net The cell's DNA repair machinery, including uracil-DNA glycosylase, may attempt to excise the incorporated fluorouracil, leading to transient single-strand breaks. nih.govnih.gov The accumulation of these lesions can overwhelm the repair capacity of the cell, triggering cell cycle arrest and apoptosis. researchgate.netnih.gov

| Metabolite | Macromolecular Target | Consequence | Reference |

|---|---|---|---|

| Fluorodeoxyuridine Monophosphate (FdUMP) | Thymidylate Synthase (TS) | Inhibition of DNA precursor synthesis. | calis.edu.cnnih.govresearchgate.net |

| Fluorouridine Triphosphate (FUTP) | Ribonucleic Acid (RNA) | Disruption of RNA processing and function. | calis.edu.cnwikipedia.orgnih.gov |

| Fluorodeoxyuridine Triphosphate (FdUTP) | Deoxyribonucleic Acid (DNA) | DNA damage and fragmentation. | calis.edu.cnnih.govresearchgate.net |

Downstream Cellular Responses and Signaling Cascades

The molecular insults induced by 5-FU's metabolites trigger a variety of downstream cellular responses and activate complex signaling cascades that ultimately determine the cell's fate. nih.govnih.gov

A major consequence of 5-FU-induced damage is the perturbation of the cell cycle. iiarjournals.org Depending on the cell type and the concentration of 5-FU, cells can arrest at different phases of the cell cycle. iiarjournals.orgnih.gov

G0/G1 Phase Arrest: In some cancer cell lines, 5-FU has been shown to induce an arrest in the G0/G1 phase of the cell cycle. iiarjournals.orgplos.orgiiarjournals.orgresearchgate.net This arrest can be associated with the upregulation of cell cycle inhibitors like p21 and p57 and the downregulation of cyclins such as cyclin D1. iiarjournals.orgresearchgate.net

S Phase Arrest: A common effect of 5-FU is the accumulation of cells in the S phase. iiarjournals.orgnih.govresearchgate.net This is a direct consequence of thymidylate synthase inhibition and the resulting depletion of dTTP, which stalls DNA replication. iiarjournals.orgnih.gov This S-phase arrest can be accompanied by an increased expression of cyclin A. nih.gov

G2/M Phase Arrest: 5-FU can also cause cells to arrest in the G2/M phase. iiarjournals.orgnih.govnih.gov This arrest is often a response to DNA damage, allowing the cell time to repair the lesions before proceeding to mitosis. nih.govnih.gov In some instances, this G2 arrest can be followed by apoptosis. nih.gov Studies have shown that 5-FU can induce p53 and p21 accumulation, which in turn can lead to a decrease in cyclin B1 levels, contributing to the G2/M arrest. nih.gov

The specific phase of cell cycle arrest can be dose-dependent, with lower concentrations potentially leading to G2/M arrest and higher concentrations causing a G1/S phase block. nih.gov These alterations in cell cycle progression are critical to the antitumor activity of 5-FU, as they prevent the proliferation of cancer cells and can be a prelude to programmed cell death. researchgate.net

| Cell Cycle Phase | Effect of 5-Fluorouracil | Associated Molecular Changes | Reference |

|---|---|---|---|

| G0/G1 | Arrest | Upregulation of p21 and p57; Downregulation of cyclin D1. | iiarjournals.orgplos.orgiiarjournals.orgresearchgate.net |

| S | Arrest/Accumulation | Depletion of dTTP; Increased expression of cyclin A. | iiarjournals.orgnih.govresearchgate.net |

| G2/M | Arrest | Induction of p53 and p21; Decreased cyclin B1 levels. | iiarjournals.orgnih.govnih.gov |

Induction of Apoptotic Pathways and Associated Factors

The induction of apoptosis, or programmed cell death, is a key mechanism by which 5-FU eliminates cancer cells. nih.govresearchgate.net This process involves the activation of specific signaling pathways and is influenced by various cellular factors, including caspases and the p53 tumor suppressor protein.

Caspase Activation

Caspases, a family of cysteine proteases, are central executioners of apoptosis. nih.gov 5-FU treatment has been shown to induce caspase-dependent apoptosis in various cancer cell lines. nih.govresearchgate.net Studies in colorectal cancer cells have demonstrated that 5-FU-induced apoptosis is initiated by caspase-9. nih.govresearchgate.net The activation of caspases can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, in some contexts, 5-FU has been shown to activate the p53-Fas pathway, sensitizing cells to apoptosis mediated by the Fas ligand (FasL). nih.gov The activation of caspase-8 and caspase-9 has been observed, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. mdpi.com The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a substrate of caspases, is a hallmark of apoptosis and is observed following 5-FU treatment. oncotarget.comiiarjournals.org

p53 Pathway Modulation

The tumor suppressor protein p53 plays a crucial role in mediating the cellular response to DNA damage and other stresses, often by inducing apoptosis. nih.gov 5-FU can activate p53 through various mechanisms, including the incorporation of its metabolites into DNA and RNA, and the inhibition of thymidylate synthase, which leads to DNA damage. calis.edu.cn Activated p53 can then transcriptionally upregulate pro-apoptotic genes. nih.gov

In colorectal cancer cells with wild-type p53, 5-FU-induced apoptosis is associated with an increased expression of the pro-apoptotic proteins Bax and Bak. nih.gov Furthermore, p53 has been shown to facilitate the oligomerization of the death receptor DR5, a critical step for initiating caspase activity in a TRAIL-dependent manner. oncotarget.com In some cancer models, 5-FU activates the intrinsic p53-Fas pathway, leading to increased Fas expression and enhanced sensitivity to FasL-induced apoptosis. nih.gov However, it is important to note that 5-FU can also induce apoptosis in cells with mutant or deficient p53, suggesting the involvement of p53-independent pathways. nih.govoncotarget.com In such cases, the upregulation of Bak has been observed. nih.gov

DNA Damage Response and Interaction with Repair Machinery

The incorporation of 5-FU metabolites into DNA is a significant contributor to its cytotoxic effects. nih.govnih.gov This leads to DNA damage, which in turn activates the DNA damage response (DDR) pathways. mdpi.comnih.gov

The cell's response to 5-FU-induced DNA damage involves the activation of key signaling proteins such as ATM, CHEK1, and CHEK2. nih.gov The specific pattern of activation can depend on the dose of 5-FU and the genetic background of the cancer cells, particularly their mismatch repair (MMR) and p53 status. nih.gov For example, in MMR-proficient cells, bolus 5-FU treatment can lead to the activation of CHEK1, suggesting the formation of single-strand breaks, followed by CHEK2 activation, indicative of double-strand breaks. nih.gov

The cell possesses several DNA repair mechanisms to counteract the damage induced by agents like 5-FU. Base excision repair (BER) and mismatch repair (MMR) are two prominent pathways involved in the cellular response to 5-FU. nih.govnih.gov BER is generally responsible for removing uracil (B121893) from DNA, and it is believed to be a key mechanism for repairing 5-FU-induced lesions. nih.gov The MMR system can also recognize and attempt to repair the misincorporated 5-FU, but this can sometimes lead to a futile cycle of repair and re-incorporation, ultimately contributing to cytotoxicity. nih.gov Homologous recombination is another DNA repair pathway that may play a role in resolving DNA intermediates that are not properly handled by BER or MMR. nih.gov The efficiency of these repair pathways can influence the sensitivity of cancer cells to 5-FU. mdpi.comdovepress.com

Table 1: Key Proteins in 5-FU-Mediated Apoptosis and DNA Damage Response

| Protein Family | Protein Name | Function in 5-FU Response |

|---|---|---|

| Caspases | Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway. mdpi.com |

| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway, activated by 5-FU. nih.govresearchgate.net | |

| Caspase-3/-7 | Executioner caspases, activated downstream of initiator caspases. oncotarget.com | |

| Bcl-2 Family | Bax | Pro-apoptotic protein, upregulated by 5-FU in wild-type p53 cells. nih.govmdpi.com |

| Bak | Pro-apoptotic protein, upregulated by 5-FU. nih.gov | |

| Bcl-2 | Anti-apoptotic protein, its ratio to Bax can influence chemosensitivity. nih.govmdpi.com | |

| Bcl-X(L) | Anti-apoptotic protein, its ratio to Bax is correlated with 5-FU chemosensitivity. nih.gov | |

| Tumor Suppressors | p53 | Activated by 5-FU-induced DNA damage, modulates apoptosis. calis.edu.cnnih.govoncotarget.com |

| DNA Damage Response | ATM | Kinase that senses DNA double-strand breaks. nih.gov |

| CHEK1 | Kinase activated in response to single-strand DNA breaks. nih.gov | |

| CHEK2 | Kinase activated in response to double-strand DNA breaks. nih.gov | |

| DNA Repair | BER proteins | Involved in the removal of uracil and 5-FU from DNA. nih.govnih.gov |

| MMR proteins | Recognize and attempt to repair 5-FU misincorporation. nih.govnih.gov | |

| PARP-1 | Involved in DNA repair; its cleavage is a marker of apoptosis. oncotarget.comiiarjournals.orgmdpi.com |

Preclinical Efficacy Studies in Defined Cellular and Animal Models

In Vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

Comparative Analysis Across Diverse Cancer Cell Lines (e.g., Colorectal, Breast, Leukemia, Cervical)

There is no available data from in vitro studies that compares the cytotoxic or antiproliferative effects of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil across different cancer cell lines.

Mechanistic Investigations of Cell Death Induction in Cultured Systems

Scientific literature detailing the specific mechanisms of cell death (e.g., apoptosis, necrosis) induced by 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil in cancer cells is not available.

In Vivo Antitumor Activity Assessment in Xenograft Models

Evaluation of Tumor Growth Inhibition and Regression

There are no published studies evaluating the in vivo efficacy of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil in animal xenograft models, and therefore no data on its ability to inhibit or regress tumor growth.

Histopathological and Molecular Biomarker Analysis from Preclinical Tissues

In the absence of in vivo studies, there is no histopathological or molecular biomarker data from tissues treated with 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil.

Combination Strategies with Adjuvant Agents in Preclinical Research

No preclinical research has been published investigating the use of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil in combination with other therapeutic agents.

Investigation of Synergistic and Additive Antineoplastic Effects

The core strategy behind the development of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is to improve the therapeutic index of 5-FU. nih.gov 5-FU, a cornerstone in the treatment of various cancers including colorectal, breast, and stomach cancers, functions by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, ultimately leading to cell death. wikipedia.orgdrugbank.comcalis.edu.cn However, its efficacy can be limited by drug resistance and toxicity. nih.govnih.gov

Research has shown that combining 5-FU with other agents can lead to synergistic or additive antitumor effects. For instance, studies have demonstrated that the combination of 5-FU with allicin, a compound derived from garlic, resulted in a synergistic antitumor effect against lung and colorectal carcinoma cells. nih.govnih.gov This combination allowed for the use of lower concentrations of 5-FU to achieve significant cell proliferation inhibition. nih.govnih.gov Similarly, a combination of 5-FU with oxaliplatin (B1677828) and a novel synthetic uracil (B121893) analog, U-359, showed enhanced cytotoxicity and apoptosis in breast cancer cells. mdpi.comresearchgate.net

Another approach to enhance 5-FU's efficacy is through co-delivery with other chemotherapeutic agents. A study utilizing folic acid-functionalized bovine milk exosomes for the co-delivery of Paclitaxel and 5-FU demonstrated improved therapeutic efficacy against breast cancer. nih.gov This method not only enhanced the cellular uptake of the drugs but also led to a higher apoptotic index. nih.gov

The combination of oxymatrine (B1678083) and 5-fluorouracil (B62378) has also been shown to have a synergistic effect, limiting the migratory potential of non-small cell lung cancer cells. viamedica.pl These findings underscore the principle that combining 5-FU, and by extension its prodrugs like 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil, with other compounds can overcome resistance and enhance its cancer-fighting properties.

Interactive Table: Synergistic Combinations with 5-Fluorouracil

| Combination Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Allicin | Lung and Colorectal Carcinoma Cells | Synergistic antitumor effect, inhibition of cell migration and proliferation. | nih.govnih.gov |

| Oxaliplatin and U-359 | Breast Cancer Cells (MCF-7) | Enhanced cytotoxicity and apoptosis. | mdpi.comresearchgate.net |

| Paclitaxel (co-delivered via exosomes) | Breast Cancer | Improved therapeutic efficacy, higher apoptotic index. | nih.gov |

| Oxymatrine | Non-small cell lung cancer cells (A549) | Synergistic limitation of migratory potential. | viamedica.pl |

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Systems

Absorption, Distribution, Metabolism, and Elimination (ADME) Characterization of the Prodrug in Animal Models

The ADME profile of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is intrinsically linked to its conversion to 5-FU. Prodrugs of 5-FU are often developed to overcome the erratic and poor oral absorption of the parent drug nih.gov.

Absorption and Distribution: Upon administration, the prodrug is absorbed and then distributed throughout the body. Following parenteral administration, 5-FU, the active metabolite, undergoes rapid distribution nih.gov.

Metabolism: The key metabolic step for 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is its conversion to 5-FU. This bioconversion is critical for the drug's activity. Once formed, 5-FU is extensively metabolized. Over 80% of an administered dose of 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) nih.govresearchgate.net. This enzyme converts 5-FU into the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU) nih.govpharmgkb.org.

Elimination: The elimination of the prodrug is dictated by the rapid clearance of its active metabolite, 5-FU. After parenteral administration, 5-FU has a short terminal half-life of approximately 8 to 20 minutes nih.gov. The rapid elimination is mainly due to the swift catabolism by the liver nih.gov. In dogs, studies have also demonstrated pulmonary elimination of 5-FU, indicating that the lungs can play a role in the drug's clearance nih.gov. The catabolites of 5-FU, such as α-fluoro-β-alanine (FBAL), are ultimately excreted, with studies showing that 60-90% of administered 5-FU is found in the urine as FBAL within 24 hours nih.gov.

Metabolite Profiling and Pharmacokinetic Modeling in Animal Species

Metabolite profiling after the administration of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil focuses on the detection and quantification of its key metabolite, 5-FU, and the subsequent metabolites of 5-FU.

Metabolite Profile: The primary metabolic event is the cleavage of the ethoxycarbonyloxymethyl group to release 5-FU. From there, the metabolism follows the well-established pathways of 5-FU.

Anabolism (Activation): A small fraction of 5-FU is converted into active metabolites that are responsible for its cytotoxic effects. These include fluorouridine triphosphate (FUTP), which is incorporated into RNA, and fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS) nih.gov.

Catabolism (Inactivation): The majority of 5-FU is inactivated by DPD to DHFU. This is further metabolized to α-fluoro-β-ureido-propionic acid (FUPA) and finally to FBAL nih.govpharmgkb.org.

Key Metabolites of 5-Fluorouracil (B62378)

| Metabolite | Metabolic Pathway | Activity |

|---|---|---|

| 5-Fluorouracil (5-FU) | Active metabolite of the prodrug | Active |

| Fluorouridine triphosphate (FUTP) | Anabolism | Active (RNA damage) |

| Fluorodeoxyuridine monophosphate (FdUMP) | Anabolism | Active (Inhibits Thymidylate Synthase) |

| 5,6-dihydro-5-fluorouracil (DHFU) | Catabolism | Inactive |

| α-fluoro-β-alanine (FBAL) | Catabolism | Inactive |

Pharmacokinetic Modeling: Pharmacokinetic models for 5-FU in animal species are well-developed. A two-compartment model with Michaelis-Menten elimination kinetics has been used to describe the concentration of 5-FU in rats bohrium.com. This type of model accounts for the saturation of metabolic enzymes like DPD at higher drug concentrations amegroups.org. Such models are crucial for simulating the plasma concentration-time profile of 5-FU following the administration of its prodrug.

Correlation of Pharmacodynamic Biomarkers with Antitumor Effects in Experimental Models

The antitumor effects of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil are mediated by 5-FU, and therefore, pharmacodynamic biomarkers are typically related to the known mechanisms of 5-FU action.

Key Biomarkers:

Thymidylate Synthase (TS) Inhibition: The primary mechanism of 5-FU's anticancer activity is the inhibition of TS by its active metabolite, FdUMP. The degree of TS inhibition in tumor tissue can be a direct biomarker of drug activity researchgate.net.

Metabolic Perturbations: Treatment with 5-FU disrupts pyrimidine (B1678525) homeostasis, leading to an accumulation of uracil (B121893) and its derivatives. nih.gov This can result in an "overflow metabolism" where metabolites like uridine (B1682114) are exported from the cell, and these changes can be detected in the serum of tumor-bearing mice nih.gov.

Plasma UH2/Ura Ratio: In rats with colorectal cancer, the plasma ratio of dihydrouracil (B119008) (UH2) to uracil (Ura) has been investigated as a surrogate biomarker for the activity of hepatic DPD, the main enzyme for 5-FU catabolism. This ratio, determined before treatment, can help predict the elimination rate of 5-FU nih.gov.

Gene Expression Signatures: In patient-derived xenograft (PDX) models of gastric cancer, specific gene expression patterns have been associated with the response to 5-FU-based chemotherapy. A 30-gene prediction model was developed to distinguish between responders and non-responders nih.gov. Transcriptomic analysis has also identified genes like SHISA4, SLC38A6, and LAPTM4A as potential biomarkers for 5-FU resistance mdpi.com.

Pharmacodynamic Biomarkers for 5-FU Antitumor Effect

| Biomarker | Biological Relevance | Correlation with Antitumor Effect |

|---|---|---|

| Thymidylate Synthase (TS) Inhibition | Primary mechanism of action of 5-FU | Directly related to cytotoxic activity |

| Plasma UH2/Ura Ratio | Surrogate for DPD enzyme activity | Predicts 5-FU clearance and exposure nih.gov |

| Gene Expression Signatures (e.g., 30-gene model) | Reflects tumor sensitivity/resistance pathways | Predicts responsiveness to chemotherapy in PDX models nih.gov |

| SHISA4, SLC38A6, LAPTM4A expression | Associated with drug resistance mechanisms | High expression linked to non-response in cell lines mdpi.com |

Computational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Computational modeling and simulation are powerful tools used to integrate pharmacokinetic and pharmacodynamic data to predict the therapeutic effects and toxicities of 5-FU.

Mechanistic PK/PD Models: Mechanistic PK/PD models have been developed to simulate the antitumor activity of 5-FU in colon cancer. These integrated models can include sub-models for pharmacokinetics, cellular-level events, and tumor growth inhibition nih.gov.

Cellular Sub-models: These components can simulate key biological events following 5-FU administration, such as the inhibition of thymidylate synthase, the resulting imbalance in the deoxynucleoside triphosphate (dNTP) pool, and the induction of DNA double-strand breaks nih.gov.

PK/PD Modeling for Toxicity: PK/PD models are also used to predict the side effects of 5-FU. In rats, a model was developed to predict erythropenia (a reduction in red blood cells). This model successfully characterized the relationship between the plasma concentration of 5-FU (specifically the area under the curve, AUC) and the lowest point (nadir) reached by erythrocyte counts bohrium.com. Such models are valuable for evaluating different treatment strategies to minimize toxicity bohrium.com. These computational approaches provide a quantitative framework to understand the complex interplay between drug exposure and its effects, ultimately aiding in the optimization of cancer chemotherapy amegroups.org.

Advanced Drug Delivery System Research for 5 Fluorouracil Prodrugs

Development and Evaluation of Nanotechnology-Based Delivery Approaches

Nanotechnology offers promising avenues to improve the delivery of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil and other 5-FU prodrugs, aiming to enhance their therapeutic index by improving drug loading, controlling release, and enabling targeted delivery.

Nanoparticles: The incorporation of 1-alkylcarbonyloxymethyl prodrugs of 5-FU, a homologous series to which 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil belongs, into poly(lactide-co-glycolide) (PLGA) nanoparticles has been investigated. nih.gov Studies using nanoprecipitation methods have shown a significant increase in loading efficiencies compared to the parent drug, 5-FU. For instance, a C7 alkyl chain prodrug achieved a mean loading of 47.23%, a substantial improvement over the 3.68% loading seen with 5-FU itself. nih.gov These nanoparticles were found to be spherical and approximately 200nm in diameter. nih.gov

Liposomes: Liposomes are another key nanotechnology platform for delivering 5-FU prodrugs. To address the limitations of 5-FU, a lipophilic 5-FU carbonate prodrug, (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) methyl tetradecyl carbonate, was synthesized and encapsulated into liposomes. nih.gov These liposomes, prepared by a thin-film dispersion method, exhibited a particle size of around 100 nm and a high encapsulation efficiency of 93.9%. nih.gov Research has also explored pH-responsive liposomes, which remain stable at physiological pH but release their contents in the acidic tumor microenvironment. nih.gov For example, liposomes containing dioleoylphosphatidylethanolamine (DOPE) become unstable under acidic conditions, facilitating drug release. nih.gov

Solid Lipid Nanoparticles (SLNs): SLNs are an alternative to polymeric nanoparticles and liposomes, offering advantages such as high stability and the potential for controlled release. nveo.org SLNs loaded with 5-FU have been developed using methods like hot melt encapsulation and double emulsion-solvent evaporation. medsci.orgplos.org These formulations have demonstrated the ability to provide sustained drug release. For instance, one study showed a biphasic release pattern with an initial burst followed by sustained release over 48 hours. plos.org The entrapment efficiency of 5-FU in SLNs can vary depending on the formulation, with values ranging from 63.46% to 76.08% being reported. plos.org

Bacterial Nanocellulose (BNC): BNC has emerged as a novel biomaterial for drug delivery due to its unique properties. nih.gov It has been explored as a carrier for the oral administration of 5-FU to treat colorectal cancer. nih.gov In one study, 5-FU was encapsulated in BNC using a spray-drying method, which resulted in a controlled release profile. nih.gov The study found that at 25°C, a monolayer of 5-FU formed on the BNC, indicating a spontaneous encapsulation process. nih.gov

Table 1: Characteristics of Nanotechnology-Based Delivery Systems for 5-FU and its Prodrugs

| Delivery System | Drug Form | Particle Size | Encapsulation/Loading Efficiency | Key Findings |

|---|---|---|---|---|

| PLGA Nanoparticles | 1-Alkylcarbonyloxymethyl-5-FU (C7 prodrug) | ~200 nm nih.gov | 47.23% Loading nih.gov | Increased loading efficiency compared to 5-FU; zero-order release. nih.gov |

| Liposomes | (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) methyl tetradecyl carbonate | ~100 nm nih.gov | 93.9% Encapsulation nih.gov | Slow drug release with high tumor accumulation. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | 5-Fluorouracil (B62378) | 76.82 - 327 nm plos.org | 63.46% - 76.08% Encapsulation plos.org | Biphasic release with initial burst followed by sustained release. plos.org |

| Bacterial Nanocellulose (BNC) | 5-Fluorouracil | Not specified | Not specified | Controlled release behavior suitable for oral delivery. nih.gov |

Design and Characterization of Polymer-Drug Conjugates and Macromolecular Carriers

Conjugating 5-FU prodrugs to polymers or macromolecular carriers is a strategy to improve their pharmacokinetic properties, such as increasing their half-life and promoting passive tumor targeting through the enhanced permeability and retention (EPR) effect.

Polymer-Drug Conjugates: Various polymers have been investigated as carriers for 5-FU. For instance, N-(2-carboxybenzyl)chitosan has been proposed for creating pH-sensitive hydrogels for colon-specific delivery of 5-FU. mdpi.com These hydrogels exhibit an initial burst release followed by a diffusion-controlled release, with lower release rates in acidic conditions compared to physiological pH. mdpi.com Another approach involves the use of poly(butylcyanoacrylate) nanoparticles, where it is suggested that 5-FU can be covalently bonded to the polymer chains. mdpi.com

Macromolecular Carriers: Hydroxyethyl starch (HES) has been explored as a macromolecular carrier for a 5-fluorouracil-1-acetic acid (FUAC) prodrug. fao.org The FUAC was conjugated to HES via ester bonds, creating a system that was relatively stable in acidic conditions but released the drug more readily with increasing pH and temperature. fao.org In vitro studies showed that the conjugates degraded to release FUAC in human and rat plasma with half-lives of 20.4 and 24.6 hours, respectively. fao.org Furthermore, a sulfated polysaccharide, GFP1, extracted from Grateloupia filicina, was used as a carrier for carboxymethyl-5-fluorouracil (C-5-FU). nih.gov This conjugate demonstrated controlled drug release, with a cumulative release rate of 46.9% in phosphate (B84403) buffer (pH 7.4) after 96 hours. nih.gov

Table 2: Research Findings on Polymer-Drug Conjugates and Macromolecular Carriers for 5-FU Prodrugs

| Carrier | Prodrug | Linkage | Key Release Characteristics |

|---|---|---|---|

| Hydroxyethyl starch (HES) fao.org | 5-Fluorouracil-1-acetic acid (FUAC) fao.org | Ester bond fao.org | Stable in acidic conditions; release increases with pH and temperature. fao.org |

| Sulfated polysaccharide (GFP1) nih.gov | Carboxymethyl-5-fluorouracil (C-5-FU) nih.gov | Not specified | Cumulative release of 46.9% at pH 7.4 after 96 hours. nih.gov |

| N-(2-carboxybenzyl)chitosan mdpi.com | 5-Fluorouracil | Not specified | pH-sensitive release; lower release at acidic pH. mdpi.com |

Strategies for Targeted Delivery to Tumor Sites and Specific Cell Types

Targeted delivery aims to increase the concentration of the drug at the tumor site, thereby enhancing efficacy and reducing off-target side effects. This can be achieved through passive or active targeting mechanisms.

Passive Targeting: The enhanced permeability and retention (EPR) effect is a form of passive targeting where nanoparticles and macromolecular conjugates accumulate preferentially in tumor tissue due to leaky vasculature and poor lymphatic drainage. Liposomal formulations of 5-FU polymer complexes have been shown to leverage the EPR effect, leading to increased drug accumulation in the tumor microenvironment compared to healthy tissue. mdpi.com

Active Targeting: Active targeting involves the use of ligands that bind to specific receptors overexpressed on the surface of cancer cells. For example, folic acid has been used as a targeting moiety in conjugates of a sulfated polysaccharide and carboxymethyl-5-fluorouracil. nih.gov These folate-targeted conjugates showed enhanced cellular uptake and potent anticancer activity in HeLa and AGS cancer cells. nih.gov Another strategy involves using sonidegib, which acts as both a therapeutic agent and a targeting ligand, to surface-modify ZIF-8 metal-organic frameworks (MOFs) loaded with 5-FU for the treatment of basal cell carcinoma. nih.gov This system demonstrated enhanced skin deposition and permeation through the transfollicular pathway. nih.gov

Table 3: Examples of Targeted Delivery Strategies for 5-FU Formulations

| Targeting Strategy | Delivery System | Targeting Ligand | Target Cells/Tissue | Key Outcome |

|---|---|---|---|---|

| Active Targeting nih.gov | Sulfated polysaccharide-C-5-FU conjugate nih.gov | Folic Acid nih.gov | HeLa and AGS cancer cells nih.gov | Enhanced cellular uptake and anticancer activity. nih.gov |

| Active Targeting nih.gov | ZIF-8 Metal-Organic Framework (MOF) nih.gov | Sonidegib nih.gov | Basal cell carcinoma nih.gov | Enhanced skin deposition and permeation. nih.gov |

| Passive Targeting (EPR Effect) mdpi.com | Liposomal 5-FU polymer complexes mdpi.com | None | Tumor microenvironment mdpi.com | Increased drug accumulation in tumor tissue. mdpi.com |

Development of Controlled and Sustained Release Formulations

The development of controlled and sustained-release formulations is crucial for maintaining therapeutic drug concentrations over an extended period, which can improve efficacy and patient compliance while reducing the frequency of administration.

Various approaches have been investigated to achieve sustained release of 5-FU and its prodrugs. The incorporation of 1-alkylcarbonyloxymethyl prodrugs of 5-FU into PLGA nanoparticles resulted in formulations that exhibited linear, zero-order release over at least 6 hours without a significant burst effect. nih.gov For example, nanoparticles loaded with a C5 prodrug released approximately 14% of the total available 5-FU over 6 hours, while C7-loaded nanoparticles released about 4% in the same timeframe. nih.gov

Hydrogels are another promising platform for sustained release. A pH-responsive micellar hydrogel system composed of deoxycholic acid micelles and carboxymethyl chitosan (B1678972) hydrogel has been shown to provide controlled release of 5-FU. nih.gov Similarly, poly(trimethylene carbonate) membranes loaded with 5-FU demonstrated the ability to release the drug continuously over two weeks following an initial burst. nih.gov The release rate could be accelerated in the presence of lipase, suggesting an enzyme-mediated degradation and release mechanism. nih.gov

Table 4: Controlled and Sustained Release Formulations for 5-FU and its Prodrugs

| Formulation | Release Profile | Duration of Release | Key Findings |

|---|---|---|---|

| 1-Alkylcarbonyloxymethyl-5-FU in PLGA nanoparticles nih.gov | Linear, zero-order nih.gov | At least 6 hours nih.gov | No significant burst effect observed. nih.gov |

| 5-FU in poly(trimethylene carbonate) membranes nih.gov | Initial burst followed by continuous release nih.gov | Over 2 weeks nih.gov | Release rate increased in the presence of lipase. nih.gov |

| 5-FU in carboxymethyl chitosan hydrogel nih.gov | pH-dependent nih.gov | Not specified | Enhanced anticancer activity against melanoma cells. nih.gov |

| 5-FU in solid lipid nanoparticles plos.org | Biphasic: initial burst followed by sustained release plos.org | Over 48 hours plos.org | Greater cytotoxic effect compared to free 5-FU solution. plos.org |

Computational Chemistry and Structural Biology Studies of 1 Ethoxycarbonyloxymethyl 5 Fluorouracil

Molecular Docking Analyses of Prodrug and Metabolite Interactions with Biological Targets (e.g., Thymidylate Synthase, Human Serum Albumin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a drug or prodrug and its biological targets.

While specific molecular docking studies for 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil are not extensively available in the public domain, research on its parent drug, 5-fluorouracil (B62378) (5-FU), and its analogues provides valuable insights into how this prodrug and its metabolites likely interact with key proteins such as Thymidylate Synthase (TS) and Human Serum Albumin (HSA).

Thymidylate Synthase (TS): The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is Thymidylate Synthase. rsc.org Docking studies of 5-FU analogues with human TS (PDB ID: 1HVY) have been performed to evaluate their binding affinities. nih.gov For instance, in one study, phosphoribosyl analogues of 5-FU were designed and their binding energies were calculated, with some analogues showing high binding affinities. nih.gov These studies often reveal key amino acid residues crucial for binding, such as Arginine (Arg) and Serine (Ser) residues within the active site. nih.gov It is anticipated that after enzymatic conversion, the FdUMP derived from 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil would exhibit similar binding patterns within the active site of TS.

Human Serum Albumin (HSA): Human Serum Albumin is the most abundant protein in blood plasma and plays a crucial role in the transport of many drugs. nih.gov The binding of a drug to HSA affects its distribution, metabolism, and excretion. Spectroscopic and molecular docking studies have been conducted to investigate the interaction of 5-FU and its analogues with HSA. nih.govresearchgate.net These studies indicate that 5-FU binds to HSA, and displacement experiments have suggested that it has at least one secondary binding site in the coumarin (B35378) binding area. nih.gov For other 5-FU prodrugs, like 5'-deoxy-5-fluorocytidine (B193531) conjugates, docking studies have shown strong interactions with the warfarin (B611796) binding site on HSA. rsc.org It is plausible that 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil, being more lipophilic than 5-FU, would also interact with HSA, potentially influencing its pharmacokinetic profile.

A summary of representative docking data for 5-FU and its analogues with biological targets is presented below.

| Ligand | Target Protein | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-FU Analogue (PRA10) | Thymidylate Synthase | 1HVY | AutoDock Vina | -9.1 | Arg50A, Arg175B, Arg215A, Ser216A |

| 5-FU | Main Protease of nCoV | - | iGemdock | -74.59 | GLY143, CYS145, SER144 |

| Doxorubicin | Main Protease of nCoV | - | iGemdock | -121.89 | - |

| Methotrexate | Main Protease of nCoV | - | iGemdock | -111.43 | - |

| Paclitaxel | Main Protease of nCoV | - | iGemdock | -99.91 | - |

Table 1: Representative Molecular Docking Data for 5-Fluorouracil and its Analogues. This table is illustrative and based on findings from various computational studies on 5-FU and its derivatives. nih.govnih.gov

Molecular Dynamics Simulations to Investigate Prodrug Stability and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are instrumental in assessing the stability of a prodrug and its complexes with biological macromolecules.

MD simulations of 5-FU derivatives have also been used to assess the stability of their interaction with Thymidylate Synthase. nih.gov In one such study, a modified 5-FU derivative, FUBT-55, was found to have the most stable interaction with TS, as indicated by the lowest RMSD and RMSF values during a 100 ns simulation. nih.gov These findings suggest that the prodrug moiety can significantly influence the stability of the interaction with the target enzyme. It is reasonable to infer that MD simulations of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil would be valuable in understanding its stability in biological environments and how its conformational flexibility might facilitate its conversion to the active drug.

| Simulation System | Simulation Time (ns) | Key Findings |

| 5-FU Analogue-3CLpro Complex | 100 | Assessment of binding stability and interaction dynamics. |

| 5-FU-Mpro Complex | - | Fluctuation in amino acid regions 130-160, corroborating docking results. |

| FUBT-55-Thymidylate Synthase Complex | 100 | Lowest RMSD and RMSF values, indicating high stability. |

Table 2: Summary of Relevant Molecular Dynamics Simulation Studies. This table highlights findings from MD simulations of 5-FU and its derivatives, providing a proxy for the expected behavior of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil. nih.govdovepress.comnih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. These calculations provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and the stability of different chemical species.

Although specific DFT studies on the reaction mechanisms of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil are not widely published, numerous quantum-chemical investigations have been performed on 5-fluorouracil and its derivatives. researchgate.net These studies have explored aspects like the stability of 5-FU in different environments (e.g., hydrated forms), its interaction with DNA bases, and its electronic properties. researchgate.net For example, DFT calculations have been used to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. researchgate.net

The hydrolysis of the ethoxycarbonyloxymethyl group from the prodrug is a critical step in its activation. DFT studies could elucidate the mechanism of this hydrolysis, identifying the transition states and the energy barriers involved. Such calculations would be invaluable for understanding the rate of 5-FU release from the prodrug under different physiological conditions. A comparative quantum chemical study of various 5-FU prodrugs could help in designing molecules with optimal release kinetics.

| Compound/System | Computational Method | Key Properties Investigated |

| 5-Fluorouracil | DFT (B3LYP/6-311++G(d,p)) | Stabilization energy, interaction with DNA bases, electronic properties. |

| 5-FU Analogues | DFT | Chemical reactivity descriptors (MEP, Fukui functions, FMOs). |

Table 3: Overview of Quantum Chemical Studies on 5-Fluorouracil and its Analogues. This table summarizes the types of properties investigated in quantum chemical studies of 5-FU and its derivatives, which can be extended to 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil. researchgate.netdovepress.com

Structure-Activity Relationship (SAR) Studies of the Prodrug and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil, SAR studies would focus on how modifications to the ethoxycarbonyloxymethyl promoiety affect its properties as a prodrug.

A study on a series of 1-alkylcarbonyloxymethyl (1-ACOM) prodrugs of 5-FU provides significant SAR insights. nih.gov In this research, various analogues with different alkyl chain lengths in the acyl group were synthesized and evaluated for their physicochemical properties and their ability to deliver 5-FU through the skin. nih.gov

The key findings from this SAR study include:

Lipophilicity: All the 1-ACOM-5-FU prodrugs were significantly more lipophilic than 5-FU itself. This is a crucial property for enhancing membrane permeability.

Aqueous Solubility: Interestingly, the shorter-chain analogues (e.g., acetyl- and propionyloxymethyl) were more water-soluble than 5-FU, demonstrating that increased lipophilicity does not always come at the cost of reduced aqueous solubility.

Delivery Enhancement: The prodrugs generally showed an enhanced ability to deliver 5-FU into and through the skin compared to 5-FU. The analogue with the propionyloxymethyl group (C2 alkyl chain) exhibited the best balance of lipophilicity and aqueous solubility, resulting in the highest flux of 5-FU delivery. nih.gov

These findings suggest that the nature of the alkoxycarbonyl group in 1-(alkoxycarbonyloxymethyl)-5-fluorouracil analogues plays a pivotal role in their performance as prodrugs. The balance between lipophilicity and aqueous solubility, as well as the susceptibility to enzymatic cleavage, are key determinants of their efficacy.

| Analogue (Alkyl Group) | Lipophilicity (relative to 5-FU) | Aqueous Solubility (relative to 5-FU) | 5-FU Flux Enhancement (relative to 5-FU) |

| Acetyl (C1) | >60x | Higher | Significant |

| Propionyl (C2) | >60x | Higher | ~16x (highest) |

| Octanoyl (C7) | >60x | Lower | Lower than C1/C2 |

| Decanoyl (C9) | >60x | Lower | Lower than C1/C2 |

Table 4: Structure-Activity Relationship of 1-Alkylcarbonyloxymethyl-5-fluorouracil Analogues. This table summarizes the key SAR findings from a study on 1-ACOM-5-FU prodrugs, providing a basis for understanding the properties of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil. nih.gov

An in-depth exploration of the future research avenues for the chemical compound 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil reveals a landscape rich with potential for advancing cancer chemotherapy. As a prodrug of the widely used antimetabolite 5-fluorouracil (5-FU), its development is aimed at overcoming the limitations of the parent drug, such as its short half-life and non-selective toxicity. nih.govresearchgate.netcancernetwork.com The following sections delineate critical areas of investigation that could unlock the full therapeutic potential of this compound and its future analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of fluorouracil derivatives typically involves nucleophilic substitution or coupling reactions. For example, anhydrides or chloroanhydrides of polyfluorocarboxylic acids can react with uracil analogs in dry dioxane under basic conditions (e.g., pyridine) at room temperature, with yields dependent on stoichiometry and solvent purity . For 1-(Ethoxycarbonyloxymethyl) derivatives, a carbamate-protected intermediate may be formed using ethoxycarbonyloxymethyl chloride. Optimization requires monitoring reaction progress via TLC or HPLC and isolating products via vacuum drying and trituration with water .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) characterize the structural integrity of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns by comparing chemical shifts to parent 5-fluorouracil. The ethoxycarbonyloxymethyl group introduces distinct signals (e.g., δ ~4.5 ppm for CH2O and δ ~1.3 ppm for CH3 in ethyl groups) .

- FTIR : Look for carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ (uracil and carbamate) and C-F stretches near 1200 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (e.g., C9H11FN2O5: theoretical MW 270.2) and fragmentation patterns .

Q. What are the stability considerations for 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil under varying pH and temperature?

- Methodological Answer :

- pH Stability : Test solubility and degradation in buffered solutions (pH 2–10) using UV-Vis spectroscopy. 5-Fluorouracil derivatives degrade faster in alkaline conditions due to hydrolysis of the carbamate group .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at ≤4°C in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How does the ethoxycarbonyloxymethyl group enhance the pharmacokinetic properties of 5-fluorouracil in drug delivery systems?

- Methodological Answer : The group acts as a prodrug moiety, improving lipophilicity for passive diffusion across cell membranes. Compare cellular uptake using radiolabeled analogs (e.g., ³H or ¹⁴C) in vitro. Assess hydrolysis rates in plasma via LC-MS to quantify active 5-fluorouracil release . Computational modeling (e.g., molecular docking) can predict interactions with esterase enzymes responsible for prodrug activation .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of 5-fluorouracil derivatives?

- Methodological Answer :

- Dose-Response Studies : Use isogenic cell lines to compare IC50 values under standardized conditions (e.g., 72-hour MTT assays). Address discrepancies by controlling variables like serum concentration and cell passage number .

- Meta-Analysis : Aggregate data from preclinical studies (e.g., murine models) to identify outliers. Apply funnel plots to assess publication bias .

- Mechanistic Studies : Investigate mitochondrial toxicity (via Seahorse assays) or DNA incorporation (via ³H-thymidine competition assays) to clarify cell-specific effects .

Q. How can computational methods optimize cyclodextrin encapsulation efficiency for 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model host-guest interactions between the compound and β-cyclodextrin. Calculate binding free energies (ΔG) using MM-PBSA/GBSA methods .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to validate computational predictions of inclusion complex stability. Correlate results with experimental drug release profiles in PBS .

Key Considerations for Researchers

- Safety Protocols : Follow OSHA HCS guidelines for handling fluorouracil derivatives, including PPE (gloves, lab coats) and fume hood use .

- Data Reproducibility : Document synthetic batches with NMR purity ≥95% and validate biological assays using positive controls (e.g., cisplatin for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.